Fenilacetato de colesterol

Descripción general

Descripción

Cholesteryl phenylacetate is a cholesterol ester found associated with the neutral core of low-density lipoprotein . It is a synthetic (organic) compound with an empirical formula of C35H52O2 . The product is primarily used for research and development .

Molecular Structure Analysis

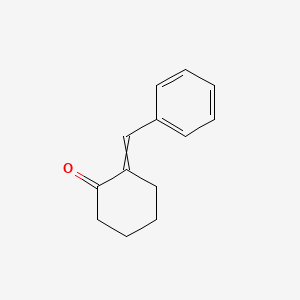

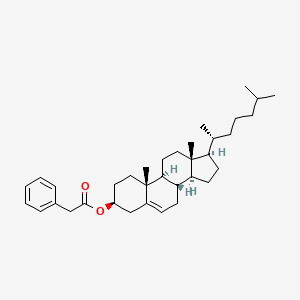

Cholesterol Phenylacetate has a complex molecular structure. The cholesterol molecule is a rigid and almost planar molecule with a steroid skeleton of four fused rings, three six-membered and one five-membered . The phenylacetate part of the molecule is a two-ring structure attached to the cholesterol molecule .

Physical And Chemical Properties Analysis

Cholesteryl phenylacetate is a crystalline powder . It is stored at a temperature of -20°C . The molecular weight of Cholesteryl phenylacetate is 504.79 .

Aplicaciones Científicas De Investigación

Sistemas de liberación de fármacos

El fenilacetato de colesterol se ha explorado por su potencial en sistemas de liberación de fármacos. Su estructura le permite ser incorporado en liposomas y otros portadores a base de lípidos, lo que puede mejorar la solubilidad y la biodisponibilidad de los fármacos . Esta aplicación es particularmente valiosa para fármacos que son poco solubles en agua, ya que puede mejorar significativamente su eficacia terapéutica.

Investigación anticancerígena

En el ámbito de la investigación anticancerígena, los derivados del this compound han demostrado ser prometedores para atacar las células cancerosas. El compuesto se puede utilizar para crear profármacos que se activan en el entorno único de las células cancerosas, lo que reduce el impacto en las células sanas y minimiza los efectos secundarios .

Agentes antimicrobianos

Las propiedades antimicrobianas del this compound lo convierten en un candidato para desarrollar nuevos agentes antimicrobianos. Su capacidad para integrarse en las membranas microbianas y alterar su integridad podría conducir al desarrollo de tratamientos para infecciones bacterianas y fúngicas .

Cristales líquidos y gelificantes

El this compound juega un papel en la formación de cristales líquidos y gelificantes. Estos materiales tienen aplicaciones en pantallas electrónicas, sensores y otras tecnologías que requieren la manipulación de la luz y otras propiedades electromagnéticas .

Bioimagen

En bioimagen, los derivados del this compound se pueden utilizar como agentes de contraste. Pueden ayudar en la visualización de tejidos biológicos y el seguimiento de los procesos celulares, lo cual es crucial para fines diagnósticos y el seguimiento de las respuestas al tratamiento .

Síntesis de compuestos bioactivos

Finalmente, el this compound se utiliza en la síntesis de compuestos bioactivos. Sirve como un bloque de construcción para la creación de moléculas con propiedades antioxidantes, antiinflamatorias y otras propiedades beneficiosas potenciales .

Mecanismo De Acción

Target of Action

Cholesterol Phenylacetate is a cholesterol ester that is found associated with the neutral core of low-density lipoprotein (LDL) . The primary targets of Cholesterol Phenylacetate are the receptor-LDL complexes . These complexes play a crucial role in the transportation and metabolism of cholesterol, a vital component of cellular membranes .

Mode of Action

The interaction of Cholesterol Phenylacetate with its targets involves the uptake of receptor-LDL complexes by lysosomes . Once inside the lysosomes, Cholesterol Phenylacetate is hydrolyzed to release cholesterol from the esters . This process is facilitated by the enzyme acid cholesteryl ester hydrolase .

Biochemical Pathways

Cholesterol Phenylacetate affects the cholesterol biosynthesis pathway . This pathway involves enzymes located in the cytoplasm, microsomes (ER), and peroxisomes . The acetyl-CoA used for cholesterol biosynthesis is derived from an oxidation reaction in the mitochondria and is transported to the cytoplasm . The released cholesterol from the hydrolysis of Cholesterol Phenylacetate can then be utilized in this pathway .

Pharmacokinetics

The pharmacokinetics of Cholesterol Phenylacetate involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that body weight and hepatic function significantly determine the exposure of phenylacetic acid, a component of Cholesterol Phenylacetate .

Result of Action

The hydrolysis of Cholesterol Phenylacetate results in the release of cholesterol from the esters . This cholesterol can then be utilized in various cellular processes, including the synthesis of the steroid hormones, the bile acids, and vitamin D . It also plays a crucial role in regulating membrane fluidity, cell differentiation, and proliferation .

Action Environment

The action, efficacy, and stability of Cholesterol Phenylacetate can be influenced by various environmental factors. For instance, the presence of other compounds, such as other cholesterol esters, can affect the uptake of receptor-LDL complexes by lysosomes . Additionally, the physiological state of the individual, such as their body weight and hepatic function, can influence the exposure of phenylacetic acid .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Cholesterol Phenylacetate interacts with various enzymes, proteins, and other biomolecules. It is associated with the neutral core of low-density lipoprotein (LDL). Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .

Cellular Effects

Cholesterol Phenylacetate has significant effects on various types of cells and cellular processes. For instance, it influences cell function by modulating the fluidity of cell membranes . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cholesterol Phenylacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the cholesterol transport controlled by NPC1 and NPC2 proteins .

Temporal Effects in Laboratory Settings

Over time, the effects of Cholesterol Phenylacetate can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cholesterol Phenylacetate vary with different dosages in animal models. High levels of cholesterol and fat in the diet can cause hypercholesterolemia, and genetic factors influence susceptibility to diet-induced hypercholesterolemia .

Metabolic Pathways

Cholesterol Phenylacetate is involved in several metabolic pathways. It is a central intermediate metabolite involved in bacterial degradation of aromatic components. The bacterial phenylacetic acid pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .

Transport and Distribution

Cholesterol Phenylacetate is transported and distributed within cells and tissues. Cholesterol interacts with numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .

Subcellular Localization

The subcellular localization of Cholesterol Phenylacetate and its effects on activity or function are significant. Cholesterol synthesis involves more than 20 enzymes distributed over several subcellular compartments, including peroxisomes .

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFRODPXYCPTCM-WASXNZKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955578 | |

| Record name | Cholest-5-en-3-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33998-26-4 | |

| Record name | Cholesteryl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33998-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3beta-yl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033998264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.